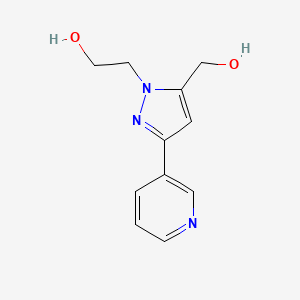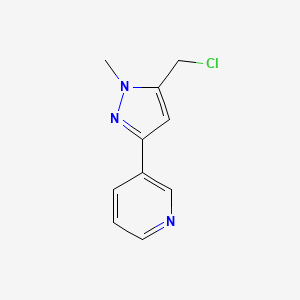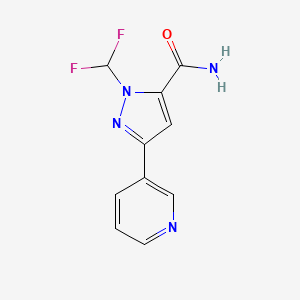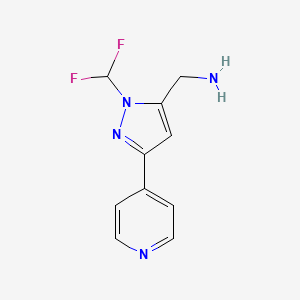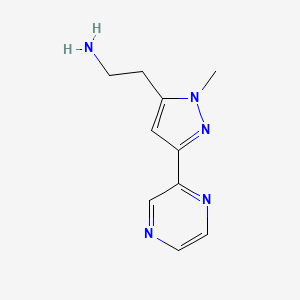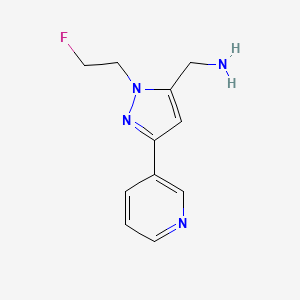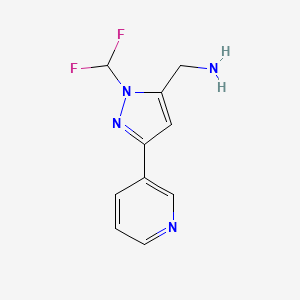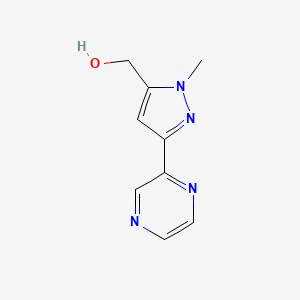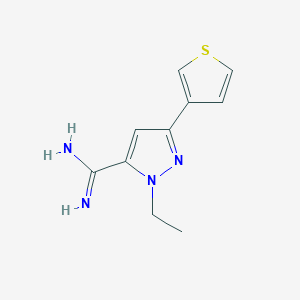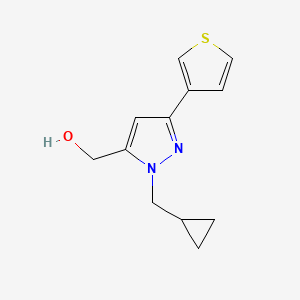
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of interest in many studies. For instance, 4-chloro-6-methoxy-2-(methylthio)pyrimidine was synthesized from 4,6-dichloro-2-(methylthio)pyrimidine reacting with EtONa in EtOH . This process resulted in a useful multifunctionalized pyrimidine scaffold .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine is C12H11ClN2O, and its molecular weight is 234.68 g/mol.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives are complex and often result in mixtures of products . For example, the Suzuki-Miyaura coupling of 2,3,4,5-tetrachloropyrimidine with arylboronic acids gives either the 2- or the 4-arylpyrimidine .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Intermediates
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine and its derivatives are key intermediates in the synthesis of small molecule anticancer drugs. For instance, Zhou et al. (2019) developed a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, confirming its structure and optimizing the method for efficient yield (Zhou et al., 2019).
Biological Activity in Medicinal Chemistry
The pyrimidine heterocycles, including derivatives of 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine, are significant in medicinal chemistry due to their role in biological processes at the cellular level. Muralidharan et al. (2019) synthesized novel derivatives and tested them for anti-inflammatory and analgesic activities, revealing that the nature of the substituent played a major role in these biological activities (Muralidharan et al., 2019).
Antiretroviral Activity
Hocková et al. (2003) investigated 2,4-Diamino-6-hydroxypyrimidines, closely related to 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine, for their antiretroviral activity. They found that some derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of these compounds in antiviral therapies (Hocková et al., 2003).
Nonlinear Optical Applications
Hussain et al. (2020) studied derivatives of pyrimidine for their nonlinear optical (NLO) properties. Their research suggests significant applications of these compounds in the fields of medicine and nonlinear optics, particularly for optoelectronic high-tech applications (Hussain et al., 2020).
Interaction with DNA
Zhang et al. (2013) explored the interaction of a related compound, 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine, with DNA. Their study provides insight into how these compounds might bind with DNA, which is crucial for understanding their biological implications (Zhang et al., 2013).
Antifungal Activities
Konno et al. (1989) synthesized thieno[2,3-d]pyrimidine derivatives, closely related to 4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine, and evaluated them for their antifungal activities against various plant diseases, demonstrating the agricultural applications of these compounds (Konno et al., 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-methyl-6-(phenoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-9-14-10(7-12(13)15-9)8-16-11-5-3-2-4-6-11/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLNFVSCSUJCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(phenoxymethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



